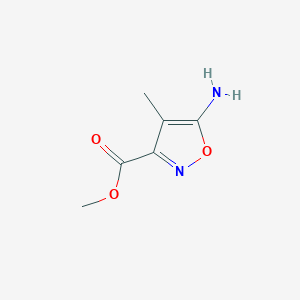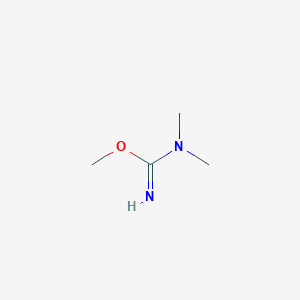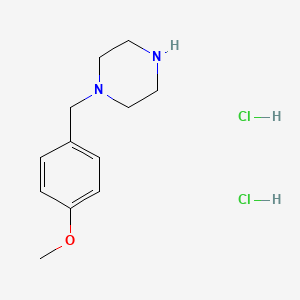![molecular formula C13H9N3O3 B1626089 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 79039-20-6](/img/structure/B1626089.png)
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
“7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C13H9N3O3 . It is a white solid with a molecular weight of 255.23 . This compound is part of the pyrazolo[1,5-a]pyrimidines class of compounds, which are important scaffolds present in many synthetic drugs .
Synthesis Analysis
The synthesis of this compound involves a Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF to give good yields . The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9N3O3/c17-12-7-9(8-4-2-1-3-5-8)14-11-6-10(13(18)19)15-16(11)12/h1-7,14H,(H,18,19) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The Biginelli-type reaction used in the synthesis of this compound competes with the side process of the formation of pyrazolo[1,5-a]pyrimidines by reaction of aminopyrazole and dicarbonyl components without the participation of an aldehyde .Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 332–334 °C (MeOH, decomposition) . Its 1H NMR (200 MHz, DMSO-d6) and 13C NMR (125 MHz, DMSO-d6) spectra, as well as its IR (KBr, cm−1) spectrum, have been reported .Scientific Research Applications
Angiotensin II Receptor Antagonists
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives, including 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, have shown potential as angiotensin II (AII) receptor antagonists. Modifications in the pyrazolo[1,5-a]pyrimidine structure have been studied to enhance both in vitro and oral activities, focusing on substituents at specific positions for potent in vivo activity (Shiota et al., 1999).
Chemical Synthesis and Reaction Mechanism Studies
The compound has been utilized in chemical synthesis and structural studies. Research on the synthesis of 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from related compounds and the elucidation of reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis has been documented (Chimichi et al., 1996).
Supramolecular Aggregation Studies
This compound has been used in studies focusing on the structural modifications leading to changes in supramolecular aggregation of related compounds like thiazolo[3, 2-a]pyrimidines. Such studies provide insights into conformational features and intermolecular interaction patterns (Nagarajaiah & Begum, 2014).
Synthesis Methodologies
Research has also been conducted on the development of synthesis methodologies for pyrazolo[1,5-a]Pyrimidines. For example, a study detailed a simple and efficient one-pot synthesis method for creating pyrazolo[1,5-a]pyrimidine derivatives (Morabia & Naliapara, 2014).
Ultrasonic-Assisted Synthesis
The compound has been part of studies exploring ultrasonic-assisted synthesis methods, as seen in the creation of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids. This approach highlights the potential for innovative synthesis techniques (Chebanov et al., 2012).
properties
IUPAC Name |
7-oxo-2-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-9(13(18)19)7-14-11-6-10(15-16(11)12)8-4-2-1-3-5-8/h1-7,15H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORCMACWYLXFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=C(C(=O)N3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507925 | |
| Record name | 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79039-20-6 | |
| Record name | 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)
![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)









